molecular formula C23H21N3O4S B2767846 (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-(o-tolyl)thiazolidin-5-yl)methyl)benzoate CAS No. 797764-74-0

(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-(o-tolyl)thiazolidin-5-yl)methyl)benzoate

Cat. No. B2767846
CAS RN: 797764-74-0
M. Wt: 435.5
InChI Key: BIORKTTVYPEQFG-XLNRJJMWSA-N
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Description

(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-(o-tolyl)thiazolidin-5-yl)methyl)benzoate is a useful research compound. Its molecular formula is C23H21N3O4S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Tverdokhlebov et al. (2005) detailed the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives, which involved reactions with substituted benzaldehydes. This research highlighted the chemical reactivity and potential for generating complex molecules for further study (Tverdokhlebov et al., 2005).

  • Research on 4-pyrazolylbenzoates by Portilla et al. (2007) investigated hydrogen-bonded supramolecular structures, offering insights into the molecular interactions and potential applications in material science or drug design (Portilla et al., 2007).

Biological Activity and Drug Design

  • Saeed et al. (2014) synthesized and evaluated oxothiazolidine benzoate and acetate derivatives as inhibitors for aldehyde and aldose reductase, enzymes involved in diabetic complications. This suggests potential therapeutic applications for compounds with similar structures (Saeed et al., 2014).

Advanced Materials and Chemical Properties

  • Spoorthy et al. (2021) conducted synthesis, characterisation, docking studies, and evaluated the antimicrobial activity of new thiazolidin-thiophene-2-carboxylates. This demonstrates the compound's relevance in developing new materials with antimicrobial properties (Spoorthy et al., 2021).

properties

IUPAC Name

ethyl 4-[[(2Z)-2-(2-amino-1-cyano-2-oxoethylidene)-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-5-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-3-30-23(29)16-10-8-15(9-11-16)12-19-21(28)26(18-7-5-4-6-14(18)2)22(31-19)17(13-24)20(25)27/h4-11,19H,3,12H2,1-2H3,(H2,25,27)/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIORKTTVYPEQFG-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-(o-tolyl)thiazolidin-5-yl)methyl)benzoate

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